molecular formula C16H10Br2F2N2O5 B12833277 1,2-Bis(2-bromo-5-fluoro-3-(methoxycarbonyl)phenyl)diazene Oxide

1,2-Bis(2-bromo-5-fluoro-3-(methoxycarbonyl)phenyl)diazene Oxide

Cat. No.: B12833277
M. Wt: 508.06 g/mol
InChI Key: OUAGGFWWUNCPBU-UHFFFAOYSA-N
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Description

1,2-Bis(2-bromo-5-fluoro-3-(methoxycarbonyl)phenyl)diazene Oxide (CAS: 55408-40-7) is a high-purity diazene oxide derivative supplied for research and development purposes. This compound features a (Z)-stereochemistry and two phenyl rings substituted with bromo, methoxycarbonyl, and fluoro groups, making it a versatile synthetic intermediate . The synthesis involves selective bromination and fluorination of a methoxycarbonyl-substituted benzene ring precursor, followed by diazotization and subsequent oxidation to form the diazene oxide . Its unique structure allows it to serve as a key building block in medicinal chemistry for the synthesis of more complex molecules, including potential pharmaceuticals . Furthermore, its incorporation into polymers and other advanced materials is being explored to enhance properties like thermal stability . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C16H10Br2F2N2O5

Molecular Weight

508.06 g/mol

IUPAC Name

(2-bromo-5-fluoro-3-methoxycarbonylphenyl)-(2-bromo-5-fluoro-3-methoxycarbonylphenyl)imino-oxidoazanium

InChI

InChI=1S/C16H10Br2F2N2O5/c1-26-15(23)9-3-7(19)5-11(13(9)17)21-22(25)12-6-8(20)4-10(14(12)18)16(24)27-2/h3-6H,1-2H3

InChI Key

OUAGGFWWUNCPBU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)F)N=[N+](C2=CC(=CC(=C2Br)C(=O)OC)F)[O-])Br

Origin of Product

United States

Preparation Methods

Preparation of 2-bromo-5-fluoro-3-(methoxycarbonyl)benzene

This intermediate is synthesized by selective bromination and fluorination of a methoxycarbonyl-substituted benzene ring. The process typically involves:

  • Starting from methyl 3-fluoro-5-methoxybenzoate or related precursors.
  • Electrophilic aromatic substitution to introduce bromine at the 2-position.
  • Reaction conditions often include controlled temperature and use of brominating agents such as bromine or N-bromosuccinimide (NBS).

Diazotization

The aromatic amine derivative of the intermediate is subjected to diazotization:

  • Treatment with sodium nitrite (NaNO2) in acidic medium (commonly hydrochloric acid, HCl) at low temperatures (0–5 °C).
  • Formation of diazonium salts, which are key intermediates for subsequent coupling.

Coupling and Oxidation to Diazene Oxide

  • The diazonium salts undergo coupling reactions, often in the presence of oxidizing agents.
  • Oxidation to the diazene oxide is achieved using mild oxidants such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
  • Reaction conditions are carefully controlled to avoid over-oxidation or decomposition.

Purification

  • Crystallization and chromatographic techniques (e.g., column chromatography) are employed to isolate the pure diazene oxide.
  • Industrial scale synthesis may use continuous flow reactors to enhance reproducibility and yield.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Yield (%) Notes
Bromination Bromine or NBS, solvent (e.g., acetic acid) 0–25 °C 70–85 Controlled addition to avoid polybromination
Diazotization NaNO2, HCl (aq) 0–5 °C 80–90 Low temperature to stabilize diazonium salt
Oxidation to Diazene Oxide H2O2 or KMnO4 0–25 °C 60–75 Mild oxidants to prevent side reactions
Purification Crystallization, chromatography Ambient Purity > 98% achievable

Research Findings and Optimization

  • Reaction Optimization: Studies indicate that controlling the pH during diazotization is critical to maximize diazonium salt stability and coupling efficiency.
  • Oxidation Selectivity: Use of hydrogen peroxide under buffered conditions improves selectivity for the diazene oxide over other oxidation products.
  • Scale-up Considerations: Continuous flow synthesis has been demonstrated to improve heat and mass transfer, leading to higher yields and safer handling of diazonium intermediates.
  • Purification: High-performance liquid chromatography (HPLC) and recrystallization from suitable solvents (e.g., ethyl acetate/hexane mixtures) yield high-purity products suitable for industrial applications.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Critical Parameters Typical Yield (%) Remarks
Intermediate Synthesis Bromination with NBS or Br2 Temperature control, solvent choice 70–85 Avoid over-bromination
Diazotization NaNO2, HCl, low temperature 0–5 °C, pH control 80–90 Stability of diazonium salt
Coupling and Oxidation H2O2 or KMnO4, mild oxidizing conditions pH, temperature 60–75 Selective oxidation to diazene oxide
Purification Crystallization, chromatography Solvent system, temperature Achieves >98% purity

Chemical Reactions Analysis

Types of Reactions

(Z)-1,2-Bis(2-bromo-5-fluoro-3-(methoxycarbonyl)phenyl)diazene Oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce amines. Substitution reactions can introduce different functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1,2-Bis(2-bromo-5-fluoro-3-(methoxycarbonyl)phenyl)diazene Oxide is used as a building block for the synthesis of more complex molecules

Biology

The compound’s potential biological activity is of interest in medicinal chemistry. Researchers are exploring its use as a precursor for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. Studies are focused on their ability to interact with biological targets, such as proteins and nucleic acids, which could lead to the development of new drugs.

Industry

In the industrial sector, (Z)-1,2-Bis(2-bromo-5-fluoro-3-(methoxycarbonyl)phenyl)diazene Oxide is used in the production of advanced materials. Its incorporation into polymers and other materials can enhance properties such as thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (Z)-1,2-Bis(2-bromo-5-fluoro-3-(methoxycarbonyl)phenyl)diazene Oxide involves its interaction with molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Bromo and fluoro groups contribute to steric hindrance and thermal stability.
  • Synthetic Yields : While the target compound’s synthesis yield is unspecified, the 78% yield of the dioxolane analog highlights the efficiency of green reductants like glucose in diazene oxide synthesis .
2.2 Reactivity and Stability
  • Hydrolytic Stability : The methoxycarbonyl group may render the target compound susceptible to hydrolysis under acidic/basic conditions, unlike the hydrolytically stable 1,3-dioxolane analog .
  • Thermal Decomposition: Bromo and fluoro substituents likely increase thermal stability compared to non-halogenated analogs, as seen in halogenated benzene derivatives .

Biological Activity

1,2-Bis(2-bromo-5-fluoro-3-(methoxycarbonyl)phenyl)diazene oxide, a synthetic organic compound, has garnered attention for its potential biological activity. This article explores its synthesis, mechanisms of action, biological effects, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

PropertyValue
Molecular Formula C16H10Br2F2N2O5
Molecular Weight 508.06 g/mol
IUPAC Name (2-bromo-5-fluoro-3-methoxycarbonylphenyl)-(2-bromo-5-fluoro-3-methoxycarbonylphenyl)imino-oxidoazanium
CAS Number 2135344-90-8

The presence of bromine, fluorine, and methoxycarbonyl groups contributes to its unique reactivity and biological properties.

Synthesis

The synthesis of 1,2-Bis(2-bromo-5-fluoro-3-(methoxycarbonyl)phenyl)diazene oxide typically involves:

  • Preparation of Intermediate : Starting with 2-bromo-5-fluoro-3-(methoxycarbonyl)benzene.
  • Diazotization : The intermediate undergoes diazotization followed by coupling reactions.
  • Oxidation : The final compound is obtained through oxidation processes using agents like sodium nitrite.

These methods ensure high purity and yield, which are crucial for biological testing.

The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. The diazene oxide structure allows it to modulate the activity of these targets, leading to diverse biological effects such as:

  • Antimicrobial Activity : Preliminary studies indicate potential antibacterial and antifungal properties.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

Antimicrobial Studies

Research has demonstrated that 1,2-Bis(2-bromo-5-fluoro-3-(methoxycarbonyl)phenyl)diazene oxide exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus625–1250 µg/mL
Staphylococcus epidermidisSignificant inhibition observed
Enterococcus faecalisMIC = 625 µg/mL
Pseudomonas aeruginosaEffective at higher concentrations

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Case Studies

In a comparative study involving similar compounds, it was found that while many derivatives exhibited antibacterial properties, 1,2-Bis(2-bromo-5-fluoro-3-(methoxycarbonyl)phenyl)diazene oxide demonstrated superior activity against resistant strains of bacteria. For instance:

  • Compounds structurally similar but lacking the diazene oxide moiety showed reduced effectiveness.

This highlights the significance of the diazene structure in enhancing biological activity.

Comparative Analysis with Similar Compounds

A comparison with other halogenated compounds reveals that the unique combination of functional groups in 1,2-Bis(2-bromo-5-fluoro-3-(methoxycarbonyl)phenyl)diazene oxide contributes to its distinct reactivity and potential applications:

Compound NameBiological Activity
2-Bromo-5-fluoro-3-methylpyridineModerate antibacterial activity
5-Bromo-2-fluoro-3-methylpyridineLow antifungal activity
1,2-Bis(2-bromo-5-fluoro-3-(methoxycarbonyl)phenyl)diazene oxide High antibacterial and antifungal activity

Q & A

Q. What synthetic strategies are recommended for preparing 1,2-Bis(2-bromo-5-fluoro-3-(methoxycarbonyl)phenyl)diazene Oxide, and how can reaction efficiency be optimized?

Answer: Synthesis typically involves coupling two substituted phenyl precursors via diazene oxide formation. A methodological approach includes:

  • Precursor functionalization: Bromination and fluorination of the phenyl rings prior to methoxycarbonyl group installation, ensuring regioselectivity using directing groups (e.g., nitro or ester groups) .
  • Coupling reaction optimization: Employing palladium-catalyzed cross-coupling or oxidative dimerization under inert conditions. Reaction efficiency can be enhanced via Design of Experiments (DoE) to screen variables (e.g., temperature, catalyst loading, solvent polarity) . For example, parallel synthesis trials in anhydrous DMF at 80–100°C with Pd(PPh₃)₄ as a catalyst may yield optimal results.
  • Safety considerations: Use gloveboxes for handling brominated intermediates to minimize exposure .

Q. How should researchers handle and store this compound to ensure stability?

Answer:

  • Handling: Use inert-atmosphere techniques (e.g., Schlenk lines) to prevent hydrolysis or oxidation of the diazene oxide moiety. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory due to potential skin/eye irritation from brominated byproducts .
  • Storage: Store in amber glass vials under argon at –20°C to mitigate thermal decomposition. Avoid prolonged exposure to light, as aryl bromides are prone to photodegradation .

Q. What spectroscopic methods are critical for characterizing this compound?

Answer:

  • ¹⁹F NMR and ¹H NMR: Identify fluorine environments (δ ~ -110 to -120 ppm for aromatic F) and confirm methoxycarbonyl proton signals (δ ~ 3.8–4.0 ppm) .
  • High-resolution mass spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) with isotopic patterns consistent with bromine (1:1 doublet for ⁷⁹Br/⁸¹Br) .
  • X-ray crystallography: Resolve the diazene oxide geometry and confirm regiochemistry of substituents, though crystallization may require slow vapor diffusion in dichloromethane/hexane mixtures .

Advanced Research Questions

Q. How do electron-withdrawing substituents (bromo, fluoro, methoxycarbonyl) influence the reactivity of the diazene oxide moiety?

Answer:

  • Electronic effects: The bromo and fluoro groups decrease electron density at the phenyl rings, stabilizing the diazene oxide via resonance. This reduces susceptibility to nucleophilic attack but increases electrophilicity at the N–O bond.
  • Reactivity in cycloadditions: The electron-deficient diazene oxide may participate in inverse-electron-demand Diels-Alder reactions with electron-rich dienes. Computational studies (DFT) can predict activation barriers for such transformations .
  • Decomposition pathways: Under acidic conditions, the diazene oxide may cleave to form nitroso intermediates, monitored via in situ IR spectroscopy (N=O stretch ~1500 cm⁻¹) .

Q. What strategies resolve contradictions in reported stability data for diazene oxides under varying conditions?

Answer:

  • Controlled stability assays: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC-MS monitoring to identify decomposition products (e.g., nitro derivatives or brominated phenols).
  • Mechanistic reconciliation: Use kinetic isotope effects (KIE) to distinguish between hydrolytic vs. oxidative degradation pathways. For example, deuterated solvents (D₂O) can isolate hydrolysis rates .
  • Cross-referencing literature: Compare thermogravimetric analysis (TGA) data with computational models (e.g., Arrhenius plots) to validate decomposition thresholds .

Q. How can researchers leverage this compound in catalytic or materials science applications?

Answer:

  • Catalytic templates: The diazene oxide’s redox activity makes it a candidate for asymmetric catalysis when complexed with chiral ligands (e.g., BINAP-rhodium systems) .
  • Polymer precursors: Incorporate into conjugated polymers via Sonogashira coupling, with bromo groups serving as crosslinking sites. Monitor conductivity changes via cyclic voltammetry .
  • Photoresponsive materials: Study UV-induced isomerization (e.g., cis-trans diazene transitions) using time-resolved fluorescence spectroscopy .

Methodological Notes

  • Safety protocols: Always reference SDS guidelines for brominated/fluorinated compounds, including spill containment (e.g., vermiculite for solid spills) and fume hood use .
  • Data validation: Cross-check spectral data with simulated NMR shifts (e.g., using ACD/Labs or Gaussian software) to avoid misassignment .

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